[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a methyl substitution on the pyrrolidine-2-ylmethyl backbone, and a 2-hydroxyethyl substituent at the 1-position of the pyrrolidine ring. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the tert-butyl moiety.
The compound’s applications are inferred from structural analogs in medicinal chemistry, where tert-butyl carbamates are commonly employed as intermediates in drug development, particularly for protecting amine groups during synthesis .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)10-11-6-5-7-15(11)8-9-16/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZIQWQYQOVKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS: 864655-26-5) is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a hydroxyl group, and a carbamate functional group, which together suggest diverse interactions with biological targets. Its lipophilic nature, enhanced by the tert-butyl ester, may improve bioavailability and efficacy in therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . The unique structural components include:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may influence neuropharmacological activity.
- Hydroxyl Group : Contributes to potential interactions with neurotransmitter systems.
- Carbamate Functional Group : Implicated in various biological mechanisms, including enzyme inhibition.
Biological Activity Overview
Research indicates that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may exhibit several key biological activities:
- Neuroprotective Effects : Predictive models suggest potential neuroprotective properties, particularly in relation to acetylcholine modulation. This could position the compound as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease.
- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.
Neuropharmacological Studies
A study investigating the interaction of pyrrolidine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has shown that modifications to the structure can enhance inhibitory activity against these enzymes. The presence of the hydroxyl group in [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is hypothesized to play a crucial role in enhancing binding affinity and selectivity for these targets .
Anti-inflammatory Mechanisms
Research on similar carbamate compounds has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester could potentially modulate inflammatory responses, providing a therapeutic avenue for conditions like arthritis or inflammatory bowel disease .
Anticancer Potential
A comparative analysis of structurally related compounds indicated that those with similar pyrrolidine scaffolds displayed significant cytotoxicity against various cancer cell lines. For instance, compounds exhibiting enhanced interactions with the NF-kB pathway have shown better anti-cancer properties, suggesting that [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may also engage similar pathways .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C₁₃H₂₆N₂O₃ | Pyrrolidine ring, hydroxyl group | Neuroprotective, anti-inflammatory |
| Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | C₁₄H₂₈N₂O₃ | Ethyl group on nitrogen | Anticancer activity |
| Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | C₁₄H₂₈N₂O₃ | Cyclopropane instead of ethyl | Potential neuropharmacological effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester with structurally related pyrrolidine and piperidine derivatives, emphasizing substituent variations, molecular properties, and functional roles:
Key Structural and Functional Differences:
Substituent Position and Type: The target compound’s 2-hydroxyethyl group at the pyrrolidine 1-position distinguishes it from analogs like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (hydroxymethyl at position 2) and tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (stereospecific hydroxyethyl at position 2) .
Physicochemical Properties: The hydroxyethyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs (e.g., tert-butyl carbamates with alkyl chains). However, its molecular weight (~298.37) is higher than compounds like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (201.27) .
Hydroxyethyl-containing derivatives may also serve as prodrug candidates due to their hydrolytic lability .
Research Findings and Trends
- Synthetic Accessibility : Compounds like 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () are synthesized via boronic acid intermediates and hydrogenation, suggesting that the target compound could be prepared using analogous multi-step protocols .
- Safety Profiles : Tert-butyl carbamates generally exhibit low acute toxicity but may act as lachrymators (e.g., 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ) .
- Chiral Specificity : Stereoisomers like (2S,4R)-4-hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester highlight the importance of stereochemistry in biological activity, a factor that may apply to the target compound if synthesized enantioselectively .
Preparation Methods
Ring-Closing Strategies
The pyrrolidine ring is commonly synthesized via cyclization of linear precursors. Patent CA1047041A discloses a method where 2-pyrrolidone is alkylated with benzyl halides, followed by reductive amination to yield 2-aminomethyl-pyrrolidine. For the target compound, N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Enantioselective Hydrogenation
KR20160141950A emphasizes enantioselective hydrogenation of allylic alcohols using chiral catalysts like (R)-BINAP-Pd complexes to produce stereochemically pure pyrrolidine derivatives. This step is critical for drugs requiring specific stereochemistry, though the patent notes that racemic mixtures are acceptable for non-chiral intermediates.
Introduction of the Hydroxyethyl Group
Alkylation and Reduction
A widely adopted approach involves alkylating 1-methylpyrrolidine with allyl bromide, followed by oxidative cleavage of the double bond and reduction to the alcohol. Patent CN114805134A details the use of lithium diisopropylamide (LDA) as a base for deprotonation, enabling efficient alkylation at the 2-position. Subsequent hydrolysis and sodium borohydride reduction yield the hydroxyethyl group.
Reaction Conditions :
One-Pot Tandem Reduction
KR20190135847A introduces a tandem reduction process where ethyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is simultaneously hydrogenated and reduced using NaBH4-LiCl systems. This method bypasses intermediate isolation, achieving an 86% overall yield.
Boc Protection of the Methylcarbamoyl Group
The final step involves protecting the secondary amine with a Boc group. CN114805134A optimizes this reaction using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base at 10–30°C. The crude product is purified via crystallization from hexane-ethyl acetate mixtures, yielding 95% purity.
Optimized Parameters :
-
Molar ratio : 1:1.1 (amine:Boc anhydride)
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Temperature : 20°C
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Workup : Aqueous NaHCO3 wash, solvent evaporation
Process Telescoping and Industrial Scalability
A key advancement in large-scale synthesis is process telescoping , where multiple reactions are conducted without intermediate purification. CN114805134A demonstrates this by combining alkylation, hydrolysis, and reduction into a single workflow, reducing solvent use and improving throughput. For example, the crude alkylation product is directly subjected to hydrolysis, achieving a 78% yield over three steps.
Safety Considerations :
-
Avoidance of high-risk reagents (e.g., phosgene for carbamate formation).
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Substitution of pyrophoric bases (e.g., LDA) with safer alternatives where possible.
Comparative Analysis of Methodologies
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|---|
| Traditional Stepwise | 5 | 62 | 98 | Moderate | |
| Tandem Reduction | 3 | 86 | 97 | High | |
| Process Telescoping | 3 | 78 | 95 | Industrial |
The tandem reduction and telescoping methods offer superior efficiency, though purity slightly declines compared to stepwise approaches. Industrial processes prioritize telescoping for cost-effectiveness, while pharmaceutical applications may opt for stepwise synthesis to meet regulatory purity standards.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into pyrrolidine derivatives like [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester?
- Methodology : The Boc group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For pyrrolidine-based substrates, anhydrous solvents like dichloromethane or THF are preferred, with catalysis by DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Data Consideration : Monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the Boc-protected product.
Q. How can the stability of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester be assessed under acidic or basic conditions?
- Methodology : Perform controlled hydrolysis experiments:
- Acidic conditions : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0–25°C for Boc deprotection.
- Basic conditions : Test with aqueous NaOH (0.1–1 M) in THF/water mixtures.
- Analytical Tools : Monitor degradation by ¹H NMR or HPLC to quantify residual Boc-protected compound .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Optical Rotation : Compare measured [α]D values with literature data for related Boc-protected pyrrolidines .
- Advanced Tip : X-ray crystallography is definitive but requires high-purity crystals.
Advanced Research Questions
Q. How does the hydroxyethyl substituent on the pyrrolidine ring influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- Experimental Design : Compare catalytic efficiency (e.g., Pd-catalyzed Suzuki-Miyaura coupling) of this compound with analogs lacking the hydroxyethyl group.
- Key Metrics : Track reaction yields, byproduct formation, and catalyst turnover frequency (TOF).
- Contradictions : Hydroxy groups may act as coordinating ligands, potentially inhibiting catalysts. Pre-protection (e.g., silylation) might mitigate this .
Q. What are the challenges in analyzing environmental degradation products of this compound, and how can they be addressed?
- Methodology :
- Soil/Water Incubation : Simulate environmental conditions (pH 5–9, 25°C) and extract degradation products using SPE (solid-phase extraction).
- Analytical Workflow : LC-QTOF-MS for non-targeted screening, complemented by ¹³C-labeling studies to trace degradation pathways .
- Data Gaps : Current SDS lack ecological toxicity data; researchers must conduct novel bioassays (e.g., Daphnia magna acute toxicity tests) .
Q. How can computational modeling predict the compound’s behavior in enantioselective catalysis?
- Approach :
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to analyze steric and electronic effects of the hydroxyethyl group.
- Docking Studies : Simulate interactions with chiral catalysts (e.g., Jacobsen’s thiourea) to rationalize enantioselectivity trends .
Contradictions and Gaps in Literature
- Safety Data : While some SDS classify the compound as non-hazardous , others note irritant properties . Researchers must validate handling protocols via small-scale testing.
- Degradation Pathways : Limited data on photolytic or microbial degradation necessitate original studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
